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Introduction

Tinengotinib (also known as TT-00420) is a novel, orally bioavailable, multi-kinase inhibitor
demonstrating significant potential in the landscape of cancer drug discovery, particularly for
aggressive and difficult-to-treat malignancies such as triple-negative breast cancer (TNBC).[1]
[2][3][4] Its mechanism of action involves the simultaneous targeting of several key signaling
pathways implicated in tumor growth, proliferation, angiogenesis, and immune evasion.[5] This
document provides detailed application notes, quantitative data, and experimental protocols to
guide researchers in utilizing Tinengotinib as a tool for preclinical and translational cancer
research.

Mechanism of Action

Tinengotinib exerts its anti-cancer effects by potently inhibiting a specific spectrum of kinases.
The primary mechanism is the inhibition of Aurora A and Aurora B kinases, which are crucial for
cell cycle regulation and mitosis. In addition to its effects on cell division, Tinengotinib targets
other critical pathways involved in tumor progression and survival by inhibiting Fibroblast
Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors
(VEGFRSs), Janus Kinases (JAK1/2), and Colony-Stimulating Factor 1 Receptor (CSF1R). This
multi-targeted approach suggests a broad therapeutic potential and a strategy to overcome
resistance mechanisms that can develop with single-target agents.
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Data Presentation

Target Kinase IC50 (nM)
Aurora A 1.2

Aurora B 3.3

FGFR1 Potent Inhibition
FGFR2 Potent Inhibition
FGFR3 Potent Inhibition
VEGFRs Potent Inhibition
JAK1 Potent Inhibition
JAK2 Potent Inhibition
CSF1R Potent Inhibition

Note: "Potent Inhibition" indicates strong inhibitory activity as reported in biochemical assays,

though specific IC50 values for these kinases were not consistently available in the reviewed

literature.

In Vitro Cellular Activity of Tinengotinib in TNBC Cell

Lines
. IC50 (nmol/L) after 72
TNBC Subtype Cell Line
hours

BL1 HCC1806 Value not specified
BL2 HCC70 Value not specified
M MDA-MB-231 Value not specified
MSL Hs578T Value not specified
LAR CAL-120 Value not specified
UNS MDA-MB-468 Value not specified
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Note: While specific IC50 values for each cell line were presented in a heatmap in the source
material, the exact numerical values were not provided in the text. The study did confirm that
Tinengotinib specifically inhibited proliferation across all subtypes of TNBC in vitro.
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Caption: Mechanism of action of Tinengotinib (TT-00420).

Experimental Protocols
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In Vitro Cell Viability Assay (MTT Assay)

This protocol is a generalized method for assessing the effect of Tinengotinib on cancer cell
viability.

Materials:

e Cancer cell line of interest (e.g., HCC1806 for TNBC)
o Complete cell culture medium

 Tinengotinib (TT-00420)

e Dimethyl sulfoxide (DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., 10% SDS in 0.01 M HCI)
e 96-well plates

e CO2 incubator (37°C, 5% CO2)

e Microplate reader

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 1074 to 1 x 1075 cells/well in
100 pL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

o Compound Treatment: Prepare serial dilutions of Tinengotinib in culture medium from a stock
solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the
medium in the wells with 100 puL of medium containing various concentrations of
Tinengotinib. Include a vehicle control (medium with DMSO) and a no-cell control (medium

only).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours for TNBC
cells).

MTT Addition: Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.

Solubilization: After the incubation, add 100 pL of solubilization solution to each well to
dissolve the formazan crystals.

Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C in a
humidified atmosphere. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Subtract the absorbance of the no-cell control from all other readings.
Calculate the percentage of cell viability relative to the vehicle control. Plot the results to
determine the IC50 value.
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Caption: Workflow for the MTT cell viability assay.
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In Vitro Aurora Kinase Assay

This protocol is a generalized method for assessing the inhibitory activity of Tinengotinib on

Aurora kinases.

Materials:

Recombinant human Aurora A or Aurora B kinase

Kinase assay buffer

ATP

Substrate (e.g., Kemptide)

Tinengotinib (TT-00420)

ADP-GIlo™ Kinase Assay Kit (or similar detection reagent)
White, opaque 384-well plates

Luminometer

Procedure:

Reagent Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the
kinase substrate.

Compound Preparation: Prepare serial dilutions of Tinengotinib in the kinase assay buffer.

Reaction Setup: In a 384-well plate, add the test inhibitor dilutions. Add the diluted kinase to
the "Positive Control" and "Test Inhibitor" wells. Add buffer to the "Blank” wells.

Reaction Initiation: Initiate the kinase reaction by adding the master mix to all wells.
Incubation: Incubate the plate at 30°C for 45-60 minutes.

Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-
Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves
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adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to
ATP, which is then measured via a luciferase-based reaction.

e Luminescence Measurement: Read the luminescence signal using a microplate reader.

o Data Analysis: Calculate the percentage of kinase inhibition for each concentration of
Tinengotinib and determine the IC50 value.
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Caption: Workflow for an in vitro Aurora kinase assay.
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In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of Tinengotinib.

Materials:

Immunocompromised mice (e.g., NOD-Scid)

Cancer cell line of interest

Matrigel (optional)

Tinengotinib (TT-00420) formulated for oral administration
Vehicle control

Calipers

Animal housing and care facilities

Procedure:

Cell Preparation: Culture the selected cancer cells and harvest them during the exponential
growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at the
desired concentration (e.g., 2-5 million cells per injection).

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are
palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
Calculate tumor volume using the formula: (Length x Width"2) / 2.

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200
mma3), randomize the mice into treatment and control groups. Administer Tinengotinib or
vehicle control orally on a predetermined schedule.

Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice
throughout the study.
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» Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize
the mice and excise the tumors for further analysis (e.g., weight measurement,

histopathology, biomarker analysis).

o Data Analysis: Compare the tumor growth rates and final tumor weights between the
treatment and control groups to assess the anti-tumor efficacy of Tinengotinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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